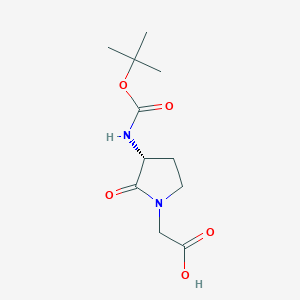

(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

描述

®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amino groups during chemical reactions to prevent unwanted side reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate that eliminates a carbonate ion .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids often employs continuous flow reactors with solid acid catalysts. This method enhances efficiency and productivity by facilitating product separation and reducing reaction times .

化学反应分析

Types of Reactions

®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA), resulting in the formation of the free amino acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group acts as a nucleophile.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

科学研究应用

(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid is a versatile compound with a wide range of applications in scientific research, particularly in the fields of peptide synthesis, drug development, bioconjugation, enzyme inhibition research, and analytical chemistry .

Peptide Synthesis

This compound is a valuable building block in the synthesis of peptides, enabling researchers to create complex structures for drug development .

Drug Development

Due to its unique structure, this compound is a candidate for developing new pharmaceuticals, especially in neuropharmacology, where it can influence neurological pathways . Fluorine-containing compounds, in general, play a critical role in modern pharmaceuticals because the introduction of fluorine often enhances bioactivity and metabolic stability . Currently, around 25% of small-molecule drugs in the clinic contain fluorine atoms, and this trend is expected to increase .

Bioconjugation

this compound can be used in bioconjugation processes, linking biomolecules to enhance the efficacy of targeted therapies, especially in cancer treatment .

Research in Enzyme Inhibition

This compound is employed in studies aimed at understanding enzyme mechanisms, providing insights that can lead to the development of enzyme inhibitors for therapeutic applications .

作用机制

The mechanism of action of ®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amino group can engage in various biochemical interactions and reactions .

相似化合物的比较

Similar Compounds

(S)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.

N-t-boc-protected amino esters: These compounds also feature Boc-protected amino groups and are used in similar applications.

Uniqueness

®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid is unique due to its specific chiral configuration, which can influence its reactivity and interactions in biochemical processes. Its Boc-protected amino group provides stability during synthetic procedures, making it a valuable intermediate in organic synthesis .

生物活性

(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid is a chiral compound recognized for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring and a Boc-protected amino group, positions it as a valuable building block in drug development and peptide synthesis. This article delves into the biological activities associated with this compound, synthesizing findings from various studies.

- Molecular Formula : C₁₁H₁₈N₂O₅

- Molecular Weight : 258.27 g/mol

- Melting Point : 170-172 °C

- Appearance : White solid

The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances the compound's stability and reactivity, making it suitable for various synthetic pathways and biological applications .

Potential Biological Activities

- Neuropharmacological Effects : The compound may influence neurological pathways, potentially modulating neurotransmitter systems due to its structural analogies with known neuroactive compounds .

- Enzyme Inhibition : Research indicates that derivatives of pyrrolidine compounds can act as enzyme inhibitors, providing insights into their mechanisms that could lead to therapeutic applications .

- Antitumor Activity : Similar compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess such properties .

Comparative Analysis of Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-2-oxo-pyrrolidine | Lacks Boc protection; simpler structure | Less stable; more reactive due to unprotected amine |

| 4-(Boc-amino)butanoic acid | Different backbone; longer chain | Distinct pharmacological profile |

| (S)-3-(Boc-amino)-2-oxo-pyrrolidine | Stereoisomer; similar core structure | Different stereochemistry affects biological activity |

The structural elements of this compound contribute to its distinct reactivity and potential applications in drug development.

Study on Enzyme Inhibition

A study involving pyrrolidine derivatives demonstrated that modifications in their structure could lead to significant changes in enzyme inhibition properties. While specific data on this compound is scarce, the general findings indicate that such compounds can serve as effective enzyme inhibitors, which is critical for therapeutic development .

Antitumor Activity Research

Research on similar pyrrolidine derivatives has shown promising results in inhibiting tumor cell proliferation. For instance, certain derivatives exhibited high selectivity for malignant cells under hypoxic conditions, indicating that this compound might also demonstrate similar antitumor efficacy .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid?

The compound is typically synthesized via stereoselective coupling of Boc-protected pyrrolidine intermediates with activated acetic acid derivatives. For example, in a protocol analogous to , N-Boc-L-homophenylalanine (or similar chiral precursors) may serve as starting materials. Key steps include carbodiimide-mediated coupling (e.g., EDC/HOBt) to introduce the oxo-acetic acid moiety, followed by Boc-deprotection under acidic conditions . Purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography.

Q. How can the purity of this compound be verified?

Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and 1H/13C NMR spectroscopy . For example, the Boc group’s tert-butyl protons (δ ~1.4 ppm in CDCl3) and the pyrrolidine ring protons (δ 3.0–4.0 ppm) are diagnostic. Mass spectrometry (ESI or HRMS) confirms molecular weight (e.g., calculated [M+H]+ for C11H18N2O5: 265.12) .

Q. What storage conditions are optimal for this compound?

Store at 2–8°C in a desiccator under inert gas (N2/Ar) to prevent hydrolysis of the Boc group or oxidation of the pyrrolidine ring. Avoid exposure to moisture, as the oxo group may hydrate under acidic conditions .

Advanced Research Questions

Q. How can researchers ensure chiral integrity during synthesis?

Chiral purity is maintained using enantiomerically pure starting materials (e.g., (R)-pyrrolidine derivatives) and stereospecific reaction conditions . For example, asymmetric hydrogenation or enzymatic resolution may preserve the (R)-configuration. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How to resolve contradictions in reported Boc-deprotection efficiency?

Contradictions arise from varying acidolysis conditions (TFA vs. HCl/dioxane) or side reactions (e.g., oxo-group hydration). To optimize, perform kinetic studies using in situ NMR to track deprotection rates. Adjust solvent polarity (e.g., DCM vs. THF) to minimize side reactions .

Q. What strategies stabilize the oxo-pyrrolidine core under basic conditions?

The oxo group is prone to keto-enol tautomerism or nucleophilic attack. Stabilize via coordination with Lewis acids (e.g., ZnCl2) or low-temperature reactions (<0°C). Alternatively, use protecting groups (e.g., silyl ethers) for the oxo moiety during multi-step syntheses .

Q. How is this compound applied in medicinal chemistry?

It serves as a scaffold for protease inhibitors (e.g., cysteine proteases in antimalarial research) by functionalizing the amino and oxo groups. For example, the Boc group is replaced with pharmacophores via reductive amination or acyl transfer .

Q. What are the challenges in solid-phase peptide synthesis (SPPS) using this derivative?

The oxo group may interfere with resin loading or Fmoc deprotection. Mitigate by using orthogonal protection (e.g., Alloc for the amino group) and coupling reagents like PyBOP/HOAt to enhance efficiency. Monitor resin-bound intermediates via MALDI-TOF MS .

属性

IUPAC Name |

2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBMLDXQOFMMED-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。